molecular formula Pt3V B14725687 Platinum--vanadium (3/1) CAS No. 12038-43-6

Platinum--vanadium (3/1)

Cat. No.: B14725687
CAS No.: 12038-43-6
M. Wt: 636.2 g/mol
InChI Key: ICTAZHZJEOVXOW-UHFFFAOYSA-N
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Description

Significance of Platinum-Based Intermetallics in Advanced Materials Science

Platinum-based intermetallics are a class of materials with ordered crystal structures that exhibit a unique combination of properties, making them highly valuable for advanced technological applications. ucsd.edu Unlike random alloys, their ordered atomic arrangement leads to strong interatomic bonding and distinct electronic structures. This results in exceptional characteristics such as high melting points, superior strength at elevated temperatures, and excellent resistance to corrosion and oxidation. researchgate.netdtu.dkresearchgate.net These properties make them prime candidates for use in demanding environments, such as in gas turbines, combustion chambers, and as protective coatings for high-temperature devices. researchgate.netdtu.dk

Furthermore, the electronic properties of platinum-based intermetallics, particularly the modification of the platinum d-band electronic structure, have made them a focal point in the field of catalysis. researchgate.netbohrium.com By alloying platinum with other transition metals, it is possible to tune the catalytic activity for specific chemical reactions, such as the oxygen reduction reaction (ORR) in fuel cells. acs.orgnih.govresearchgate.netsemanticscholar.org This has driven extensive research into developing more efficient and cost-effective catalysts by reducing the reliance on pure, expensive platinum. acs.orgsemanticscholar.org

Overview of Pt3V as a Prototypical Intermetallic System

Pt3V serves as a quintessential example of a platinum-based intermetallic system. It exhibits a transformation from a high-temperature disordered face-centered cubic (fcc) structure to ordered structures at lower temperatures, a common feature in many intermetallic systems. bohrium.com Specifically, Pt3V is known to form a cubic L12 structure at temperatures above 1000°C and a tetragonal D022 structure below approximately 900°C. bohrium.com The transition between these ordered phases and the potential for long-period superstructures have made Pt3V a valuable model for studying phase stability and ordering phenomena in intermetallic alloys. bohrium.com

From a functional perspective, Pt3V has been investigated for its catalytic properties. acs.orgnih.gov Theoretical and experimental studies have shown that the Pt3V alloy can exhibit enhanced catalytic activity for the oxygen reduction reaction compared to pure platinum. acs.orgnih.gov This is attributed to the modification of the electronic structure of platinum by the vanadium atoms, which alters the binding energies of reaction intermediates. acs.orgnih.gov

Historical Context and Evolution of Research on Pt3V

Research into the Pt-V system, including the Pt3V composition, has a history spanning several decades. Early investigations focused on its fundamental physical metallurgy, including its phase diagram and crystallographic structures. A significant discovery in the mid-1980s was the identification of a new long-period superstructure in Pt3V, which was found to be an intermediate phase between the high-temperature L12 and low-temperature D022 structures. bohrium.com This finding highlighted the complexity of ordering in this system and spurred further research into its phase transformations. bohrium.com

In more recent years, with the growing demand for advanced catalysts, research on Pt3V has shifted towards its application in electrocatalysis. acs.orgnih.gov The development of methods for synthesizing Pt3V nanoparticles has been a key area of focus, as nanomaterials offer a higher surface area for catalytic reactions. nih.gov Studies have explored the synthesis of structurally ordered Pt3V nanoparticles and their enhanced catalytic activity for reactions like methanol (B129727) oxidation and the oxygen reduction reaction. acs.orgnih.govnih.gov Computational studies using Density Functional Theory (DFT) have also played a crucial role in understanding the electronic structure and predicting the catalytic behavior of Pt3V surfaces. acs.orgnih.gov

Detailed Research Findings

Crystallographic Data of Pt3V

The Pt3V intermetallic compound is known to exist in at least two distinct crystallographic structures depending on the temperature. bohrium.com The high-temperature phase adopts the cubic L12 structure, while the low-temperature phase has the tetragonal D022 structure. bohrium.com

Property L12 Structure D022 Structure
Crystal SystemCubicTetragonal
Space GroupPm-3mI4/mmm
Pearson SymbolcP4tI8
PrototypeAuCu3Al3Ti

Table 1: Crystallographic data for the L12 and D022 structures of Pt3V. bohrium.comasminternational.org

Electronic Structure of Pt3V

The electronic structure of Pt3V, particularly the d-band center of the platinum atoms, is a key determinant of its catalytic activity. The d-band center model is a widely used concept to correlate the electronic structure of a catalyst with its reactivity. A downward shift in the d-band center relative to the Fermi level generally indicates weaker adsorption of reactants and intermediates, which can lead to enhanced catalytic activity for certain reactions.

Studies have shown that alloying platinum with vanadium in the Pt3V configuration leads to a modification of the Pt d-band. researchgate.net The interaction between the Pt 5d and V 3d orbitals results in a broadening of the Pt d-band and a shift in its center. dtu.dk

Material d-band center (eV) relative to Fermi Level (Experimental) d-band center (eV) relative to Fermi Level (Theoretical - DFT)
Pure Pt-2.25-2.49
Pt3V (annealed)-2.62-2.80

Table 2: Comparison of the d-band center of pure Platinum and Pt3V. The experimental data is for a thermally annealed polycrystalline alloy, and the theoretical data is based on DFT calculations of a Pt-skin surface on a Pt3V bulk. researchgate.net

Properties

CAS No.

12038-43-6

Molecular Formula

Pt3V

Molecular Weight

636.2 g/mol

IUPAC Name

platinum;vanadium

InChI

InChI=1S/3Pt.V

InChI Key

ICTAZHZJEOVXOW-UHFFFAOYSA-N

Canonical SMILES

[V].[Pt].[Pt].[Pt]

Origin of Product

United States

Synthetic Methodologies for Pt3v Intermetallic Compounds

Fundamental Principles Governing Pt3V Formation

The formation of the ordered Pt3V intermetallic compound is governed by a delicate interplay of thermodynamic and kinetic factors. Understanding these principles is crucial for designing successful synthesis strategies.

Thermodynamic and Kinetic Considerations in Ordered Structure Formation

Thermodynamics dictates the ultimate stability of the ordered Pt3V phase. The driving force for the formation of this intermetallic compound is the negative enthalpy of formation, which arises from the strong attractive interactions between platinum and vanadium atoms. This preference for heteroatomic bonding over homoatomic bonding favors the creation of an ordered lattice. The formation of a deep pseudogap near the Fermi level, resulting from the hybridization of Al(s, p) and V(d) orbitals in similar intermetallic compounds like Al3V, is indicative of the formation of covalent bonds and contributes to the stability of the structure. researchgate.net

However, achieving this thermodynamically favored ordered state is often hindered by kinetic barriers. researchgate.net The process of atoms arranging themselves into a highly ordered structure requires sufficient thermal energy to overcome activation barriers for diffusion and atomic rearrangement. The kinetics of both homogeneous and heterogeneous chemical reactions during the synthesis process play a significant role. researchgate.net Therefore, a successful synthesis often involves a post-synthesis annealing step at elevated temperatures to provide the necessary energy for the atoms to overcome these kinetic hurdles and transition from a disordered solid solution to the desired ordered intermetallic phase. acs.org

The interplay between thermodynamics and kinetics is a central theme in the synthesis of ordered intermetallics. researchgate.net While thermodynamics provides the ultimate driving force, kinetic factors determine whether the ordered structure can be achieved in a practical timeframe. researchgate.net

Challenges in Pt3V Synthesis: Redox Potentials and Electronegativity Differences

The synthesis of Pt3V is further complicated by the significant differences in the physicochemical properties of platinum and vanadium. acs.orgresearchgate.net Vanadium is a highly reactive and oxyphilic metal with a low reduction potential, making it prone to oxidation. researchgate.net In contrast, platinum is a noble metal with a much higher reduction potential, making it relatively easy to reduce from its precursor salts. researchgate.net

This disparity in redox potentials poses a significant challenge for the co-reduction of platinum and vanadium precursors in a single pot synthesis. rsc.org A reducing agent strong enough to reduce the vanadium precursor might be too aggressive for the platinum precursor, leading to uncontrolled, rapid precipitation of platinum nanoparticles before vanadium can be incorporated into the lattice. Conversely, a milder reducing agent may not be sufficient to reduce the vanadium salt to its metallic state. acs.org

Furthermore, the difference in electronegativity between platinum and vanadium can also influence the alloying process. The more electropositive nature of vanadium compared to platinum can lead to charge transfer effects at the interface of the two metals, which can impact the stability and electronic properties of the resulting intermetallic compound. acs.org These challenges necessitate the development of specialized synthetic strategies that can overcome the inherent difficulties in working with such dissimilar elements.

Solution-Phase Synthesis Approaches for Pt3V Nanomaterials

Solution-phase synthesis methods offer a versatile platform for the fabrication of Pt3V nanomaterials with controlled size, shape, and composition. These wet-chemical routes provide a high degree of control over reaction parameters, enabling the production of sophisticated nanostructures.

Colloidal Synthesis Techniques

Colloidal synthesis is a powerful bottom-up approach for producing monodisperse nanoparticles. rsc.orgnih.gov In a typical colloidal synthesis of Pt3V, precursors of platinum and vanadium are co-reduced in the presence of stabilizing agents or surfactants in a high-boiling point solvent. researchgate.netnih.gov The surfactants cap the growing nanoparticles, preventing their aggregation and controlling their final size and shape. nih.gov

One of the key challenges in the colloidal synthesis of bimetallic nanoparticles like Pt3V is achieving a homogeneous distribution of both elements within the nanoparticle. rsc.org The differing reduction kinetics of the metal precursors can lead to the formation of core-shell structures or phase-segregated particles. To overcome this, researchers have explored the use of strong reducing agents and carefully selected precursors whose degradation temperatures and reduction potentials are closely matched. rsc.org For instance, the use of high-boiling point solvents and specific surfactants has been shown to circumvent the difficulties associated with the reduction of vanadium salts. researchgate.net

The ability to control the size, composition, and morphology of nanoparticles through colloidal methods is a significant advantage in tailoring their properties for specific applications. nih.gov

Polyol Methods for Nanoparticle Precursors

The polyol method is a widely used and versatile technique for synthesizing a variety of metallic nanoparticles, including those based on platinum. mdpi.comnih.gov In this process, a polyol, such as ethylene (B1197577) glycol, serves as both the solvent and the reducing agent. nih.gov The metal precursors are dissolved in the polyol and the solution is heated to a specific temperature, at which the polyol reduces the metal ions to form nanoparticles. nih.gov

The polyol process offers several advantages, including the ability to produce nanoparticles with a narrow size distribution and good crystallinity without the need for strong, potentially contaminating, reducing agents. nih.gov The reaction temperature, the concentration of precursors, and the presence of capping agents like polyvinylpyrrolidone (B124986) (PVP) are key parameters that can be adjusted to control the size and morphology of the resulting nanoparticles. nih.gov For instance, the molar ratio of PVP to the platinum precursor can significantly influence the final particle size. nih.gov

While extensively used for single-metal nanoparticles, the polyol method can be adapted for the synthesis of bimetallic nanoparticles like Pt3V. mdpi.com However, careful control over the reaction conditions is necessary to ensure the co-reduction of both metal precursors and the formation of a homogeneous alloy.

Hydrothermal and Solvothermal Routes for Nanostructure Fabrication

Hydrothermal and solvothermal synthesis are versatile methods for producing a wide range of crystalline nanomaterials, including intermetallic compounds. nih.govresearchgate.net These techniques involve carrying out the chemical reaction in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at elevated temperatures and pressures. nih.govresearchgate.net The solvent can be water (hydrothermal) or an organic solvent (solvothermal).

The elevated temperature and pressure in these methods facilitate the dissolution of precursors and the crystallization of the desired product. researchgate.net This approach has been successfully employed to synthesize various metal oxide and sulfide (B99878) nanostructures. nih.govresearchgate.net For the synthesis of Pt3V nanostructures, this method could offer a pathway to promote the formation of the ordered intermetallic phase directly during the synthesis process, potentially reducing the need for high-temperature post-annealing.

For instance, the hydrothermal synthesis of vanadium oxide nanotubes has been reported, which can then be impregnated with a platinum precursor and subjected to a reduction step to form platinum nanoparticle-vanadium oxide nanotube hybrids. nih.gov While this example does not directly yield the Pt3V intermetallic, it demonstrates the potential of hydrothermal methods in creating complex vanadium-based nanostructures. Further research into the direct hydrothermal or solvothermal synthesis of Pt3V intermetallics could provide a more direct and efficient route to these advanced materials.

Seed-Mediated Growth Strategies for Controlled Morphology

Seed-mediated growth is a powerful solution-phase technique that allows for the synthesis of nanoparticles with well-defined shapes and sizes by separating the nucleation and growth stages. researchgate.net This approach involves the initial synthesis of small "seed" nanoparticles, which then act as nucleation sites for the subsequent deposition of additional atoms from a growth solution. researchgate.netnih.gov

The general mechanism involves two primary steps:

Seed Synthesis: Small, typically monodisperse, seed particles are created through the rapid reduction of a metal precursor. For a Pt₃V system, this could involve creating platinum seeds, vanadium seeds, or Pt-V alloy seeds.

Particle Growth: The pre-formed seeds are introduced into a separate growth solution containing precursors for both platinum and vanadium, along with a weaker reducing agent and often a capping agent or surfactant. nih.gov The metal atoms from the growth solution deposit onto the surface of the seeds, allowing the nanoparticles to grow to the desired size and shape. nih.gov

The key advantage of this method is the ability to decouple nucleation from growth, which prevents the uncontrolled, spontaneous formation of new particles and promotes uniform growth on the existing seeds. researchgate.net By carefully controlling experimental parameters—such as the ratio of seed to metal salt, the concentration of reactants, temperature, and the type of capping agent—the final morphology of the nanoparticles can be precisely tailored. researchgate.netnih.gov For instance, the use of surfactants like cetyltrimethylammonium bromide (CTAB) can direct the growth of nanorods by selectively binding to certain crystal facets. nih.gov While extensively developed for gold and silver nanoparticles, these principles are directly applicable to the synthesis of bimetallic systems like Pt₃V, offering a pathway to morphologies such as nanorods, nanocubes, and other anisotropic structures. nih.govresearchgate.net

Table 1: Key Parameters in Seed-Mediated Growth

ParameterInfluence on Nanoparticle SynthesisExample Application
Seed-to-Metal RatioControls the final size of the nanoparticles. A lower ratio results in larger particles.Varying the ratio to produce Pt₃V nanoparticles from 5 nm to 20 nm.
Capping AgentDirects the shape and morphology (e.g., spheres, rods) and provides colloidal stability.Using CTAB to synthesize Pt₃V nanorods.
Reducing AgentThe strength of the reducing agent affects the rate of metal deposition.Using a mild reducing agent like ascorbic acid in the growth stage to ensure controlled deposition.
TemperatureAffects reaction kinetics and can influence the final crystal structure.Conducting the synthesis at room temperature to achieve fine control over growth. rsc.org

Wet Chemical Reduction Methodologies for Amorphous and Crystalline Phases

Wet chemical reduction is a widely employed, versatile, and scalable bottom-up approach for synthesizing metallic and bimetallic nanoparticles. This method involves the co-reduction of soluble metal precursors—in this case, salts of platinum (e.g., hexachloroplatinic acid, H₂PtCl₆) and vanadium (e.g., vanadyl acetylacetonate (B107027), VO(acac)₂)—in a solvent using a chemical reducing agent.

The synthesis can be tuned to produce either amorphous (disordered) alloy phases or directly form crystalline intermetallic structures, depending on the reaction conditions. Key factors influencing the outcome include the choice of solvent (e.g., ethylene glycol, water), the reducing agent (e.g., sodium borohydride (B1222165), ascorbic acid), the reaction temperature, and the presence of stabilizing agents. researchgate.net For example, strong reducing agents like sodium borohydride often lead to the rapid formation of amorphous, kinetically favored alloy nanoparticles at low temperatures. In contrast, using milder reducing agents at elevated temperatures can promote the formation of more thermodynamically stable crystalline phases.

Gas-Phase and Solid-State Synthesis Techniques for Pt₃V

Gas-phase and solid-state methods offer alternative routes to Pt₃V compounds, particularly for applications requiring supported catalysts or thin films. These techniques typically involve higher temperatures and provide a different level of control over the material's properties compared to solution-based methods.

Impregnation-Reduction Methods and Carbon Support Interactions

The impregnation-reduction method is a cornerstone technique for preparing supported heterogeneous catalysts, such as Pt₃V on a high-surface-area carbon support (Pt₃V/C). nih.gov This method is valued for its simplicity and scalability. The process generally involves two main steps:

Incipient Wetness Impregnation: A porous carbon support is impregnated with a solution containing the molecular precursors of both platinum and vanadium. google.comnih.gov The volume of the precursor solution is typically matched to the pore volume of the support to ensure even distribution of the metal salts within the porous network. google.com

Reduction: After drying, the impregnated support undergoes a high-temperature reduction step, usually in a hydrogen (H₂) atmosphere. This process reduces the metal salts to their metallic states, leading to the formation of bimetallic nanoparticles dispersed on the carbon surface.

The interaction between the nanoparticles and the carbon support is critical. The support not only provides a high surface area to disperse the nanoparticles and prevent their aggregation but can also influence their electronic properties and catalytic activity. researchgate.net The surface chemistry of the carbon (e.g., the presence of oxygen-containing functional groups) can affect the nucleation and growth of the Pt₃V particles during the reduction step. iieta.org Commercial catalysts comprising platinum and vanadium on activated carbon are available, demonstrating the industrial viability of this synthetic approach. strem.com

Chemical Vapor Deposition (CVD) for Thin Film and Nanoparticle Synthesis

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-purity thin films and coatings. nii.ac.jp For Pt₃V synthesis, CVD would involve introducing volatile organometallic precursors of both platinum and vanadium into a reaction chamber. nii.ac.jpresearchgate.net Examples of platinum precursors include (methylcyclopentadienyl)trimethylplatinum(IV) ((MeCp)PtMe₃) and platinum(II) acetylacetonate (Pt(acac)₂). illinois.edu

Inside the chamber, the precursor molecules decompose on a heated substrate, leading to the deposition of a platinum-vanadium alloy film. The composition of the film can be controlled by adjusting the flow rates of the individual precursors. A key challenge in the CVD of bimetallic alloys is the potential for impurity incorporation, particularly carbon from the organometallic ligands. illinois.edu The presence of a reactive gas, such as hydrogen or oxygen, can help facilitate cleaner decomposition and result in purer films. illinois.edu Following deposition, a thermal annealing step is typically necessary to crystallize the as-deposited amorphous or disordered film into the desired ordered Pt₃V intermetallic structure.

Atomic Layer Deposition (ALD) for Precise Composition and Structure Control

Atomic Layer Deposition (ALD) is a sophisticated vapor-phase technique that offers unparalleled, sub-nanometer control over film thickness and composition. nih.gov ALD is based on sequential, self-limiting surface reactions. rsc.orgrsc.org To synthesize Pt₃V, the process would involve alternating pulses of a platinum precursor, a vanadium precursor, and a co-reactant (like oxygen or a plasma) into the reaction chamber, separated by inert gas purges.

A typical ALD cycle for Pt₃V might look like this:

Expose the substrate to the platinum precursor, which chemisorbs as a monolayer.

Purge the chamber to remove excess precursor.

Expose the substrate to the vanadium precursor, which reacts with the platinum-terminated surface.

Purge the chamber again.

By repeating these cycles, a Pt-V film can be grown layer by layer. The final composition (e.g., Pt₃V) is precisely determined by the ratio of platinum to vanadium ALD cycles. nih.govacs.org This method has been successfully used to create other bimetallic nanoparticles, such as Pt-Sn, with exceptional control over both size and crystalline phase. rsc.orgrsc.orgresearchgate.net This level of precision makes ALD an ideal technique for fundamental studies where the relationship between catalyst structure and performance is being investigated.

Table 2: Comparison of Gas-Phase and Solid-State Synthesis Techniques

TechniquePrimary Product FormKey AdvantagesKey Challenges
Impregnation-ReductionSupported Nanoparticles (e.g., Pt₃V/C)Simple, scalable, cost-effective. nih.govLimited control over particle size distribution and morphology.
Chemical Vapor Deposition (CVD)Thin Films, CoatingsConformal coating of complex shapes, high purity possible. nii.ac.jpRequires volatile precursors, potential for carbon impurities. illinois.edu
Atomic Layer Deposition (ALD)Ultrathin Films, NanoparticlesAtomic-level precision in thickness and composition. nih.govrsc.orgSlow deposition rate, complex precursor chemistry.

Thermal Annealing Processes for Disordered-to-Ordered Phase Transformation

Regardless of the initial synthesis method—whether it's wet chemical co-reduction, CVD, or ALD—the as-synthesized Pt-V material often exists as a chemically disordered face-centered cubic (fcc) solid solution. In this state, the platinum and vanadium atoms are randomly distributed on the crystal lattice sites. To achieve the enhanced catalytic or electronic properties associated with the intermetallic compound, a crucial post-synthesis step is thermal annealing. acs.org

This process involves heating the material to an elevated temperature, typically under a controlled atmosphere (e.g., inert or reducing), for a specific duration. The thermal energy allows the atoms to diffuse and rearrange themselves from the random, high-entropy alloy configuration into the highly ordered L1₂ crystal structure characteristic of the Pt₃V intermetallic phase. In the L1₂ structure, the vanadium atoms occupy the corners of the cubic unit cell, while the platinum atoms occupy the face centers.

The successful transformation from a disordered alloy to an ordered intermetallic phase is a significant synthetic challenge, particularly for nanomaterials where surface effects are dominant. acs.org The annealing temperature and time must be carefully optimized to induce the ordering transformation without causing undesirable side effects, such as nanoparticle agglomeration or sintering, which would lead to a loss of surface area and catalytic activity.

Advanced and Controlled Synthesis Strategies for Tailored Pt3V Structures

The development of highly ordered and structurally controlled Pt3V nanostructures is critical for unlocking their full potential in fields such as catalysis. Researchers have devised several advanced synthetic routes to achieve specific morphologies, sizes, and compositions, thereby fine-tuning the material's performance.

Surfactant-Free Synthesis Approaches

The presence of surfactants, often used to control particle growth and prevent aggregation in nanoparticle synthesis, can be detrimental to the catalytic activity of the final product. Surfactants can bind strongly to the nanoparticle surface, blocking active sites. mdpi.com Consequently, surfactant-free methods are highly desirable. mdpi.comrsc.orgresearchgate.net

One notable surfactant-free method for producing structurally ordered Pt3V nanoparticles is the KCl-matrix approach. researchgate.net In this technique, precursors of platinum and vanadium are reduced in the presence of a molten salt matrix, such as potassium chloride (KCl). The inert salt matrix acts as a physical barrier, preventing the nanoparticles from agglomerating at the high temperatures required for the formation of the ordered intermetallic phase. A strong reducing agent, like potassium triethylborohydride (KEt3BH), is used to ensure the complete and rapid reduction of the metal precursors, particularly the highly oxophilic vanadium. researchgate.net This process is typically conducted under air-free conditions in an aprotic solvent to prevent unwanted oxidation. The resulting Pt3V nanoparticles are embedded within the salt matrix, which can then be easily removed by washing with water, yielding clean, surfactant-free nanoparticles.

Parameter Description Source
Method KCl-Matrix Approach researchgate.net
Reducing Agent Potassium triethylborohydride (KEt3BH) researchgate.net
Matrix Potassium Chloride (KCl) researchgate.net
Key Advantage Prevents particle agglomeration at high temperatures without the use of surfactants. researchgate.net
Product Structurally ordered Pt3V intermetallic nanoparticles with ultra-small particle sizes. researchgate.net

Confining Agent Methodologies for Nanocrystal Synthesis

The use of confining agents is a powerful strategy to control the size and morphology of nanocrystals. These agents create a constrained environment that directs the growth of the nanoparticles. The aforementioned KCl-matrix approach is a prime example of a confining agent methodology, where the salt matrix physically separates the growing nanoparticles. researchgate.net

The principle of using a confining agent is to provide a template or a scaffold within which the synthesis occurs. This prevents the uncontrolled growth and aggregation that can occur in conventional high-temperature synthesis. By using a solid, inert matrix like KCl, the intermetallic Pt3V nanoparticles can be synthesized at elevated temperatures necessary for achieving the desired ordered crystal structure while maintaining a small particle size. researchgate.net After the synthesis, the confining agent is selectively removed, leaving behind well-defined nanocrystals. This method is particularly effective for producing intermetallic compounds that require high-temperature annealing to form the ordered phase.

Strategies Combining Thermal Shock and Electrochemical Activation

While specific research combining thermal shock and electrochemical activation for Pt3V is not widely documented, these techniques are established in materials science for modifying the properties of metallic nanostructures.

Thermal Shock involves rapidly heating and cooling a material. This process can be used to induce phase transformations, create defects, or refine the grain structure of an alloy. For Pt-based catalysts, thermal shock could potentially be used to promote the ordering of the Pt3V crystal structure or to create a high density of active sites on the nanoparticle surface.

Electrochemical Activation is a process where the electrochemical potential of a catalyst is cycled or held at a specific value to modify its surface. This can be used to clean the catalyst surface, remove less stable components, or restructure the surface atoms to enhance catalytic activity. For instance, in Pt-alloys, electrochemical cycling is often used to dissolve less noble metals from the surface, creating a Pt-rich surface that is highly active for certain reactions.

A hypothetical combined strategy for Pt3V could involve an initial synthesis of the alloy nanoparticles, followed by a rapid thermal shock to induce the desired intermetallic ordering. Subsequently, electrochemical activation in an acidic electrolyte could be employed to fine-tune the surface composition and structure, potentially creating a highly active and stable catalyst.

Dealloying for Nanoporous Pt3V Architectures

Dealloying is a versatile top-down method for creating nanoporous metallic structures with a high surface area and a bicontinuous ligament-pore network. aimspress.comaimspress.commdpi.com The process involves the selective removal of a more reactive (less noble) component from a parent alloy in a corrosive environment. mdpi.com

To create nanoporous Pt3V, one would start with a ternary alloy, such as Pt-V-M, where M is a sacrificial metal like copper (Cu) or silver (Ag). psu.edu This parent alloy is then exposed to a chemical or electrochemical etching process that selectively dissolves the more active vanadium and the sacrificial metal M, leaving behind a nanoporous structure composed primarily of platinum. The final composition and pore size can be controlled by the initial alloy composition and the dealloying conditions (e.g., etchant concentration, temperature, and applied potential). aimspress.compsu.edu

This method is highly effective for producing three-dimensional porous electrodes with enhanced surface area, which is beneficial for catalytic applications. aimspress.com The resulting nanoporous Pt3V would exhibit the intrinsic catalytic properties of the Pt-V alloy system, amplified by the high density of active sites within the porous architecture.

Dealloying Process for Nanoporous Metals Source
Parent Alloy A homogeneous, single-phase alloy containing metals with different chemical activities. For nanoporous Pt, alloys like Pt-Cu are common. mdpi.compsu.edu
Process Selective dissolution of the more active component(s) from the parent alloy. mdpi.com
Methods Chemical etching (e.g., in nitric acid) or electrochemical dealloying. aimspress.commdpi.com
Resulting Structure A three-dimensional, bicontinuous network of nanoscale ligaments and pores. mdpi.compsu.edu
Application for Pt3V A ternary alloy (e.g., Pt-V-Cu) could be dealloyed to produce a nanoporous PtV structure. psu.edu

Microwave-Assisted Synthesis of Pt3V Nanostructures

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a wide range of nanomaterials. nih.govresearchgate.netnih.gov This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. researchgate.net

In the context of Pt3V nanostructure synthesis, microwave heating can be applied to a solution of platinum and vanadium precursors. The rapid heating promotes the nucleation and growth of nanoparticles, and the reaction parameters, such as precursor concentration, solvent, and microwave power and time, can be tuned to control the size, shape, and composition of the resulting Pt3V nanostructures. nih.gov The advantages of this method include accelerated reaction rates, improved product yield, and enhanced control over the material's properties. researchgate.netnih.gov The fast and uniform heating can also lead to the formation of more homogeneous alloy nanoparticles.

Microwave-Assisted Synthesis Source
Principle Use of microwave radiation for rapid and uniform heating of reaction precursors. nih.govresearchgate.net
Advantages Reduced reaction times, increased energy efficiency, enhanced product yield and homogeneity. researchgate.netnih.gov
Process A solution of precursors is irradiated in a microwave system under controlled temperature and power. nih.gov
Outcome Fast and controlled synthesis of nanomaterials, including metallic oxides and alloys. researchgate.net

Core-Shell Structure Fabrication with Pt3V

Core-shell nanoparticles, which consist of an inner core material covered by a shell of a different material, offer a powerful way to design advanced catalysts with enhanced activity and stability while reducing the usage of precious metals like platinum. rsc.orgmdpi.comyoutube.com

For Pt3V, several core-shell architectures are conceivable:

Pt3V Shell on a Non-Precious Core: A core of a less expensive metal, such as cobalt, nickel, or copper, could be encapsulated within a thin shell of Pt3V. rsc.orgnih.gov This design confines the catalytically active Pt3V to the surface where the reaction occurs, significantly reducing the required amount of platinum. The core material can also induce electronic and strain effects on the Pt3V shell, further enhancing its catalytic activity.

Pt Shell on a Pt3V Core: A core made of the Pt3V intermetallic compound can be coated with a few atomic layers of pure platinum. The Pt3V core can modify the geometric and electronic properties of the Pt shell, leading to improved catalytic performance compared to pure Pt nanoparticles.

Pt3V as a Core: Pt3V nanoparticles could serve as the core, which is then coated with another material, such as a protective silica (B1680970) or carbon shell, to enhance its stability and prevent dissolution in harsh environments. youtube.com

The synthesis of these core-shell structures typically involves a sequential reduction process. First, the core nanoparticles are synthesized. Then, in a separate step, the precursor for the shell material is introduced and reduced onto the surface of the core particles. mdpi.com Careful control of the reaction kinetics is crucial to ensure the uniform deposition of the shell material. researchgate.net

Core-Shell Structure Description Potential Advantage Source
M@Pt3V (M = Co, Ni, Cu)A core of a non-precious metal (M) coated with a Pt3V shell.Reduced platinum loading, enhanced activity due to core-shell interactions. rsc.orgnih.gov
Pt3V@PtA Pt3V intermetallic core with a thin platinum shell.Modified electronic structure of the Pt shell, leading to higher catalytic activity. mdpi.com
Pt3V@ShellA Pt3V core with a protective outer shell (e.g., silica, carbon).Enhanced stability and durability of the catalyst. youtube.com

Structural and Electronic Characterization of Pt3v Intermetallics

Advanced Diffraction Techniques for Atomic Arrangement

X-ray Diffraction (XRD) for Long-Range Order Identification

X-ray diffraction (XRD) is a fundamental technique for identifying the crystal structure and determining the degree of long-range order in intermetallic compounds like Pt₃V. The diffraction pattern of a well-ordered Pt₃V alloy exhibits characteristic peaks that correspond to its specific crystal lattice. For instance, the XRD pattern of a carbon-supported (Pt₀.₉Rh₀.₁)₃V, which is structurally similar to Pt₃V, shows distinct diffraction peaks that align with the standard pattern for the Pt₃V structure. researchgate.net The presence and intensity of superlattice reflections in the XRD pattern are direct indicators of long-range atomic ordering.

The long-range order parameter (S) quantifies the degree of ordering in the crystal lattice and can be calculated from the integrated intensities of the superlattice and fundamental reflections in the XRD pattern. researchgate.net A value of S=1 signifies a perfectly ordered structure, while S=0 represents a completely random solid solution. For Pt₃V, the degree of long-range order is a critical parameter that influences its electronic and, consequently, its catalytic and magnetic properties. The relationship L ∝ I(100)/I(110) can be used to estimate the order parameter, where I(100) and I(110) are the integrated intensities of the (100) superlattice and (110) fundamental peaks, respectively. researchgate.net

Table 1: Representative XRD Data for Pt₃V-based materials

Material Diffraction Peaks (2θ) Crystal Structure Reference
(Pt₀.₉Rh₀.₁)₃V/CPeaks corresponding to standard Pt₃VOrdered Intermetallic researchgate.net

Note: Specific 2θ values are dependent on the X-ray wavelength used.

In Situ Synchrotron X-ray Diffraction (SXRD) for Real-Time Phase Analysis

While conventional XRD provides a static picture of the crystal structure, in situ synchrotron X-ray diffraction (SXRD) allows for the real-time analysis of phase transformations and structural evolution under dynamic conditions such as varying temperature or reactive gas environments. rsc.orgqub.ac.ukresearchgate.net The high brilliance and flux of synchrotron radiation enable rapid data acquisition, making it possible to track subtle and fast changes in the crystal structure of Pt₃V. qub.ac.uk

For example, SXRD can be employed to monitor the ordering process of Pt₃V from a disordered solid solution upon annealing. By collecting diffraction patterns at different temperatures, one can determine the order-disorder transition temperature and study the kinetics of the ordering process. rsc.org This real-time phase analysis is crucial for optimizing the synthesis conditions to achieve the desired degree of long-range order in Pt₃V. Furthermore, in situ SXRD can provide insights into the structural stability of Pt₃V under operational conditions, for instance, in a catalytic reactor, by revealing any phase changes or degradation mechanisms in real-time. aps.orgesrf.fr

Spectroscopic Probes for Electronic Structure and Bonding

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the constituent elements in Pt₃V. researchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons, which are characteristic of each element and its chemical environment.

In the case of Pt₃V, the Pt 4f and V 2p core-level spectra are of particular interest. Studies have shown that the Pt 4f binding energy in Pt₃V is shifted compared to pure platinum, indicating a modification of the electronic structure of platinum upon alloying with vanadium. For instance, in one study, the intermetallic bonding peak for Pt-V was observed at a binding energy of 71.4 eV for the Pt 4f₇/₂ level. researchgate.net This shift can be attributed to the charge transfer between platinum and vanadium atoms and the hybridization of their valence orbitals. Similarly, the V 2p spectrum provides information on the oxidation state of vanadium at the surface of the material.

Table 2: Representative XPS Binding Energies for Pt₃V

Core Level Binding Energy (eV) Interpretation Reference
Pt 4f₇/₂ (Pt-V)71.4Intermetallic bonding researchgate.net
Pt 4f (CO adsorbed)72.1CO adsorbed on Pt sites researchgate.net
V 2pVariesIndicates oxidation state of Vanadium researchgate.net

Note: Binding energies can be influenced by surface conditions and calibration standards.

X-ray Absorption Near Edge Structure (XANES) for Unfilled States

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful tool for probing the unoccupied electronic states of a material. By tuning the energy of the incident X-rays around an absorption edge of a specific element, transitions of core electrons to empty valence states can be induced. The resulting absorption spectrum provides information about the local coordination environment and the density of unoccupied states (DOS) of the absorbing atom.

For Pt₃V, Pt L₃-edge XANES spectra are particularly informative. osti.govresearchgate.net The intensity of the "white line" feature in the Pt L₃-edge spectrum is directly related to the number of vacancies in the Pt 5d electronic states. researchgate.net A comparison of the Pt L₃-edge XANES of Pt₃V with that of pure platinum reveals changes in the d-band occupancy due to alloying. osti.govresearchgate.net This technique, in conjunction with theoretical calculations like Density Functional Theory (DFT), can elucidate the nature of electronic modifications, such as charge transfer and orbital hybridization, which are crucial for understanding the catalytic and magnetic properties of Pt₃V. osti.gov

Resonant Inelastic X-ray Scattering (RIXS) for 5d Electron Energy Changes

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out spectroscopic technique that can provide detailed information about the elementary electronic excitations in materials. aps.orgwikipedia.orgcond-mat.deaps.org By tuning the incident X-ray energy to a specific absorption edge, RIXS can probe the energy changes of valence electrons, including the 5d electrons in platinum, with high resolution. osti.govresearchgate.net

In the context of Pt₃V, RIXS has been utilized to experimentally measure the energy changes of the filled and unfilled Pt 5d states upon alloying with vanadium. osti.gov This technique offers a direct way to observe the modification of the electronic structure that goes beyond the information on unoccupied states from XANES or the core-level shifts from XPS. RIXS measurements on Pt₃V have shown a decrease in the energy of the filled Pt 5d orbitals, which is a key factor in the electronic modification of platinum in this alloy. osti.gov This detailed understanding of the 5d electron energy changes is vital for explaining the modified adsorbate bonding and catalytic behavior of Pt₃V compared to pure platinum.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination and Surface Stoichiometry

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for elucidating the local atomic structure of materials, providing information on coordination numbers, bond lengths, and the types of neighboring atoms. researchgate.netresearchgate.net In the context of bimetallic nanoparticles like platinum-vanadium (Pt3V), EXAFS is crucial for understanding the degree of alloying, the distribution of atoms, and surface-specific structural parameters that govern catalytic activity. The analysis of EXAFS data for nanoparticles can be complex due to the significant contribution of under-coordinated surface atoms, which can lead to variations in bond lengths and increased structural disorder compared to bulk materials. aps.org

The EXAFS signal arises from the interference between the outgoing photoelectron wave from an absorbing atom and the waves backscattered from neighboring atoms. researchgate.net This interference pattern, observed as oscillations in the X-ray absorption coefficient above an absorption edge, can be analyzed to extract detailed information about the local atomic environment. For bimetallic systems such as Pt3V, EXAFS can distinguish between different backscattering atoms (e.g., Pt-Pt and Pt-V pairs), allowing for a detailed characterization of the alloy's structure.

Theoretical fitting of the EXAFS data, often employing programs like FEFF, allows for the quantitative determination of structural parameters. arxiv.org For nanoparticles, this analysis must account for the non-uniformity of the structure, where surface atoms may have different bond lengths and coordination numbers than atoms in the core. aps.org

Scattering PairCoordination Number (N)Bond Length (R, Å)Debye-Waller Factor (σ², Ų)
Pt-PtData not available in search resultsData not available in search resultsData not available in search results
Pt-VData not available in search resultsData not available in search resultsData not available in search results

In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Intermediates

In situ Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying reaction intermediates adsorbed on the surface of electrocatalysts during reactions. This technique provides real-time molecular-level information about the species present at the electrode-electrolyte interface, which is critical for understanding reaction mechanisms. xmu.edu.cnrsc.org For platinum-based catalysts, in situ FTIR is frequently employed to study the oxidation of small organic molecules, such as methanol (B129727) and ethanol (B145695), which are key reactions in direct alcohol fuel cells.

During alcohol oxidation on platinum, the catalyst surface can become poisoned by strongly adsorbed intermediates, most notably carbon monoxide (CO). researchgate.net In situ FTIR can detect the vibrational modes of these adsorbed species, allowing for their identification and the study of their behavior as a function of electrode potential. For example, linearly bonded (COL) and bridge-bonded (COB) carbon monoxide on platinum surfaces exhibit distinct infrared absorption bands. xmu.edu.cn

CatalystReactantDetected IntermediatesKey Findings
Pt-Mo₂C/GCMethanolNo CO detectedSuggests a non-poisoning electrooxidation process. xmu.edu.cn
Pt/CMethanolBridged CO (COB) and Linear CO (COL)Indicates the formation of common poisoning species. xmu.edu.cn
Pt-RuMethanolMethylformate, CO, CO₂Identified major products of methanol oxidation under fuel cell operating conditions. rsc.org

Differential Electrochemical Mass Spectrometry (DEMS) for Volatile Species

Differential Electrochemical Mass Spectrometry (DEMS) is a highly sensitive analytical technique used for the real-time detection of volatile products and intermediates in electrochemical reactions. researchgate.net By coupling an electrochemical cell directly to a mass spectrometer, DEMS allows for the quantitative analysis of gaseous species evolved at the electrode surface as a function of potential and time. This capability is invaluable for elucidating complex reaction mechanisms in electrocatalysis, particularly in the context of fuel cell reactions. researchgate.net

The application of DEMS to the study of alcohol electrooxidation on platinum-based catalysts provides crucial information about reaction pathways and catalyst selectivity. researchgate.net For example, the complete oxidation of methanol to carbon dioxide (CO2) is the desired reaction in a direct methanol fuel cell, as it releases the maximum number of electrons. researchgate.net DEMS can quantify the production of CO2, as well as any volatile byproducts, providing a direct measure of the catalyst's efficiency.

Quantitative DEMS studies have been instrumental in understanding the dissociative adsorption and electrooxidation of ethanol and other alcohols on various platinum and platinum-alloy catalysts. researchgate.net The technique aids in building a comprehensive picture of the reaction network, which is essential for the rational design of more active and selective electrocatalysts. researchgate.net

ReactionCatalyst TypeDetected Volatile SpeciesSignificance
Methanol OxidationPt, PtRuCO₂Quantifies the efficiency of complete oxidation to the desired product. researchgate.net
Ethanol OxidationPt, Pt₃Sn, PtRuCO₂, AcetaldehydeElucidates the reaction pathway and selectivity towards complete oxidation versus C-C bond cleavage. researchgate.net
Ethylene (B1197577) Glycol OxidationPt, Pt₃Sn, PtRuCO₂, Glycolaldehyde, GlyoxalProvides insight into the oxidation of more complex alcohols. researchgate.net

Advanced Microscopy and Imaging Techniques

Transmission Electron Microscopy (TEM) for Microstructural Characterization

Transmission Electron Microscopy (TEM) is an essential technique for the characterization of nanomaterials, providing high-resolution images of their size, shape, and internal structure. azonano.comnanocomposix.com For intermetallic compounds like Pt3V, TEM is crucial for visualizing the microstructure, identifying crystal phases, and detecting any structural defects. researchgate.netbohrium.comnih.gov High-resolution TEM (HRTEM) can even resolve the atomic lattice, providing direct evidence of the crystallographic structure. bohrium.comnih.gov

Studies on Pt3V alloys have utilized TEM to investigate their complex crystal structures. At high temperatures (above 1000°C), Pt3V adopts the L12 structure, while at lower temperatures (below 900°C), it transforms to the D022 structure. bohrium.com Researchers have also discovered a new long-period superstructure in Pt3V, which can be described as a derivative of the D022 structure with periodic anti-phase boundaries. bohrium.com High-resolution images taken along different crystallographic directions have confirmed a column-like structure, and by comparing these images with computer simulations, it was determined that the vanadium atoms appear as bright dots under specific imaging conditions. bohrium.com

Structural FeatureObservationTechnique
High-Temperature Phase (>1000°C)L1₂ structureTEM/Diffraction bohrium.com
Low-Temperature Phase (<900°C)D0₂₂ structureTEM/Diffraction bohrium.com
New Phase (annealed at 900°C)Long-period anti-phase boundary derivative of D0₂₂HRTEM, Electron Diffraction bohrium.com
Atomic ArrangementColumn structure with V atoms appearing as bright dotsHRTEM with image simulation bohrium.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and topography of materials. nih.govsemanticscholar.org It provides high-resolution images of the sample surface by scanning it with a focused beam of electrons. The signals produced by the interaction of the electron beam with the surface, such as secondary electrons and backscattered electrons, are used to generate the image. SEM is particularly useful for examining the surface features of alloys and thin films, such as grain size, porosity, and surface roughness. nih.govresearchgate.net

In the context of Pt3V and other intermetallic compounds, SEM can be used to assess the quality of synthesized materials, such as the uniformity of thin films or the morphology of powder particles. nih.govresearchgate.net For example, SEM analysis of thin films deposited at different temperatures can reveal changes in grain structure and surface topography. researchgate.net In studies of titanium alloys, SEM has been used to characterize the surface morphology after various machining and chemical treatments, providing both qualitative images and quantitative data on surface parameters. semanticscholar.org

Morphological FeatureDescriptionRelevance
Grain Size and ShapeDimensions and form of the crystalline domains on the surface.Influences mechanical and catalytic properties.
Surface RoughnessVariations in the height of the surface.Affects surface area and adhesion.
PorosityPresence of pores or voids on the surface.Impacts density and can enhance catalytic surface area.
Cracks and DefectsDiscontinuities or imperfections on the surface.Can be detrimental to mechanical integrity and performance.

Photoelectron Holography for Three-Dimensional Local Structure

Photoelectron holography is an advanced surface-sensitive technique that allows for the three-dimensional imaging of the local atomic structure around a specific element. aps.org The technique is based on the interference between the component of a core-level photoelectron wave that travels directly to the detector (the reference wave) and the component that is scattered by neighboring atoms (the object wave). aps.org The resulting interference pattern, or hologram, can be mathematically transformed to reconstruct a 3D image of the arrangement of atoms surrounding the emitting atom. aps.org

This technique is particularly powerful for studying the structure of surfaces and interfaces, as it provides a direct, three-dimensional view of the local atomic environment. researchgate.net While specific photoelectron holography studies on Pt3V were not found in the search results, the technique has been successfully applied to other platinum-containing systems, such as Pt(111). ibm.com For bimetallic catalysts, photoelectron holography can, in principle, provide detailed 3D structural information that is complementary to the 1D information obtained from EXAFS. nih.gov The development of differential holography methods has helped to overcome some of the challenges associated with the strong forward scattering of photoelectrons, leading to more accurate 3D atomic images.

Computational and Theoretical Investigations of Pt3v

Density Functional Theory (DFT) Applications in Pt3V Research

Density Functional Theory has emerged as a powerful and versatile tool for predicting and understanding the properties of materials from first principles. In the context of Pt3V, DFT has been instrumental in elucidating its electronic structure, surface-level phenomena, and vibrational properties.

The electronic properties of a material are fundamentally governed by its electronic structure, which is described by the band structure and the density of states (DOS). DFT calculations have been employed to determine these for Pt3V, providing a theoretical foundation for its observed physical and chemical behaviors.

Theoretical studies on Pt3V in the L12 phase have successfully computed its electronic band structure, as well as the total and partial densities of states. These calculations reveal the metallic nature of the alloy. The partial density of states (PDOS) indicates that the d-bands of platinum and vanadium atoms overlap completely. Experimental investigations using synchrotron radiation ultraviolet photoemission have empirically determined the partial densities of states, confirming the overlap of the constituent metal d-bands. daneshyari.comnih.gov These experimental results show good agreement with the theoretical calculations found in the literature. nih.gov Specifically, the vanadium 3d states are found to contribute most significantly to the valence band just below the Fermi level. nih.gov

The catalytic activity of Pt3V, particularly for the oxygen reduction reaction (ORR) which is crucial for fuel cell applications, is a key area of research. DFT calculations are vital for modeling the adsorption of reaction intermediates on the catalyst surface and determining the strength of these interactions.

A significant focus has been on the Pt-skin Pt3V(111) surface, where the outermost layer is composed entirely of platinum atoms. DFT studies have shown that ORR intermediates such as atomic oxygen (O), hydroxyl (OH), and hydroperoxyl (OOH) have lower binding energies on the Pt-skin Pt3V(111) surface compared to a pure Pt(111) surface. researchgate.net This suggests a weaker interaction, which is often beneficial for catalytic cycles. The most energetically favorable adsorption site for atomic oxygen is the fcc hollow site, while for OH and OOH, it is the top site. researchgate.net

The ORR is predicted to proceed via the dissociation of OOH with a relatively low activation energy of 0.33 eV. researchgate.net The rate-determining step is identified as the formation of OH, with an activation energy of 0.64 eV, which is notably lower than that on a pure Pt(111) surface (0.72 eV). researchgate.net

For hydrogen absorption, DFT is used to calculate the energy of a hydrogen atom or molecule at various sites on the surface and within the bulk of the alloy. rsc.orgphyschemres.org These calculations can determine the most stable adsorption sites and the energy barrier for hydrogen to diffuse into the material. For Pt-based alloys, the presence of a second metal can significantly alter the hydrogen adsorption energy. rsc.org

Similarly, vacancy formation energy is calculated using DFT by creating a supercell of the material, removing one atom, and calculating the energy difference between the perfect and the defect-containing supercell, allowing for atomic relaxation. researchgate.netaps.orgyoutube.com These calculations are crucial for understanding diffusion mechanisms and the thermodynamic stability of the alloy. For pure platinum, the vacancy formation energy has been calculated to be around 1.16 eV. aps.org The presence of vanadium in the Pt3V alloy would be expected to alter this value.

The enhanced catalytic activity of Pt-based alloys is often attributed to electronic and geometric effects, namely ligand and strain effects. The ligand effect arises from the electronic interaction between Pt and the alloying metal, while the strain effect is due to the change in the Pt-Pt bond distance. Both of these effects can modify the electronic structure of the Pt surface atoms, particularly the position of the d-band center, which is a key descriptor of surface reactivity.

DFT calculations have been used to analyze these effects on the Pt-skin Pt3V(111) surface. The results indicate that both strain and ligand effects contribute to the weaker adsorption of OOH and O on this surface. For OH adsorption, the strain effect is found to be the dominant factor. The d-band center of the Pt skin on the Pt3V(111) surface is shifted, which correlates with the modified adsorption properties. dtu.dk

Surface segregation, the phenomenon where the concentration of one component at the surface of an alloy differs from its bulk concentration, is critical for the performance and stability of catalysts. DFT calculations are a primary tool for predicting the segregation behavior of alloys.

For Pt3M alloys, where M is a transition metal, theoretical studies have been conducted to determine the segregation energies. daneshyari.comresearchgate.net The segregation energy is the energy difference between a slab with a segregated surface and one with a bulk-terminated surface. researchgate.net For the Pt3V system, theoretical predictions have indicated a tendency for the 3d transition metal, in this case, vanadium, to segregate to the surface. researchgate.net However, the presence of adsorbates like oxygen can significantly alter these segregation trends. researchgate.net For instance, in many Pt-binary alloys, the presence of adsorbed oxygen or hydroxyl species makes the surface segregation of the non-platinum metal less favorable. researchgate.net

The vibrational properties of a crystal are described by its lattice dynamics, which can be investigated through the calculation of phonon dispersion curves and the phonon density of states (DOS). These properties are crucial for understanding the thermal properties and structural stability of the material.

For Pt3V in the L12 phase, the phonon dispersion curves and the corresponding total and projected densities of states have been calculated for the first time using a linear-response method within the framework of density functional perturbation theory (DFPT). daneshyari.com The calculated phonon dispersion curves show no imaginary frequencies, indicating that the L12 structure of Pt3V is dynamically stable. The phonon DOS provides information about the contribution of each element to the vibrational modes.

Advanced Computational Methodologies for Pt3V Systems

To accurately model the behavior of Pt3V, a range of advanced computational techniques are employed. Each method is suited to investigate specific aspects of the material's properties, from its structural stability at different temperatures to its electronic behavior and surface characteristics.

Ab-initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations derived from first principles (ab-initio). arxiv.orgaps.org This method calculates the forces acting on each atom at every step of the simulation directly from the quantum mechanical state of the electrons, typically using Density Functional Theory (DFT). youtube.com This avoids the need for empirical interatomic potentials, which may not accurately represent the complex bonding in a bimetallic alloy like Pt3V.

The primary application of AIMD in the context of Pt3V is to assess its phase stability at finite temperatures. aps.org By simulating the motion of atoms over time at various temperatures, AIMD can predict phase transitions and determine the temperature-dependent stability of different crystal structures. mdpi.comresearchgate.net The simulation provides access to thermodynamic quantities like the Gibbs free energy. arxiv.org For instance, in studies of other platinum alloys like B-Pt, AIMD has been used to calculate the temperature-dependent Gibbs free energy to understand phase stability and melting behavior. arxiv.org This is achieved by running simulations in different ensembles, such as the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to capture thermal expansion and internal energy changes. arxiv.org While specific AIMD studies on Pt3V are not widespread, the methodology applied to similar systems like Fe-Pt and Pt-Pd alloys demonstrates its capability to elucidate structural transformations and thermodynamic stability. mdpi.commdpi.com

Table 1: Application of AIMD in Alloy Phase Stability Studies

Alloy SystemProperties InvestigatedKey Findings
B-Pt Temperature-dependent Gibbs free energy, phase stabilityRevealed the origin of the deep eutectic, identifying stable phases. arxiv.org
Fe Phase stability at high temperaturesAccurately calculated the Gibbs free energy difference between bcc and fcc phases. aps.org
Pt/Pd Structural, mechanical, and thermodynamic propertiesConfirmed the energetic favorability and dynamical stability of various Pt/Pd alloy structures. mdpi.com
Fe-Pt Mechanical, dynamical, and thermodynamic behaviorEstablished a link between lattice dynamics and thermodynamic properties, confirming mechanical stability. mdpi.com

Understanding the electronic excited-state properties of Pt3V is crucial for applications in catalysis and electronics. Green's function methods, particularly the GW approximation (GWA), are state-of-the-art techniques for calculating quasiparticle energies and band structures of materials. github.ioarxiv.orgyoutube.com The GWA goes beyond standard DFT by providing a more accurate description of electronic self-energy, which incorporates many-body effects. arxiv.org

The name "GW" derives from the mathematical formulation where the self-energy (Σ) is approximated as the product of the one-particle Green's function (G) and the screened Coulomb interaction (W): Σ ≈ iGW. wikipedia.orgresearchgate.net This approach corrects the well-known underestimation of band gaps in DFT and provides more accurate ionization potentials and electron affinities. github.io The calculation involves determining the dielectric function to obtain the screened interaction W, which accounts for how electrons in the material reduce the effective Coulomb interaction between two charges. wikipedia.org

While direct applications of the GW approximation to Pt3V are not extensively documented, its successful use in determining the electronic structure of other transition metals like iron, nickel, and copper showcases its potential. researchgate.net For Pt3V, a GW calculation would yield a precise electronic band structure, density of states, and quasiparticle lifetimes, which are fundamental for understanding its catalytic activity and optical properties. Current time information in Bangalore, IN. Various implementations of the GW method exist, including one-shot G0W0, eigenvalue self-consistent GW (evGW), and fully self-consistent GW (sc-GW), allowing for different levels of accuracy and computational cost. youtube.com

The surface composition of an alloy catalyst is often different from its bulk composition due to the phenomenon of surface segregation. Monte Carlo (MC) simulations are a statistical method well-suited for determining the equilibrium surface composition of alloys like Pt3V under various conditions. nih.govarxiv.org These simulations use an energy model, often a cluster expansion Hamiltonian fitted to DFT calculations, to explore a vast number of possible atomic configurations. scielo.org.za

In a typical MC simulation for surface segregation, atoms on a simulated lattice are randomly swapped, and each swap is accepted or rejected based on the change in the system's total energy and the simulation temperature, following the Metropolis algorithm. researchgate.net By performing a large number of these steps, the simulation converges to the lowest energy (or free energy) state, revealing the equilibrium distribution of atoms between the surface and the bulk. nih.gov

Studies on other platinum alloys, such as Pt-Rh, have successfully used MC simulations to construct size-dependent phase diagrams and investigate short-range order, demonstrating how factors like particle size and temperature influence surface composition. nih.gov For Pt3V, MC simulations could predict whether platinum or vanadium atoms are more likely to be present at the surface, a critical factor for catalytic performance. Furthermore, the presence of adsorbates, such as oxygen or hydroxyl groups during a reaction, can significantly alter segregation energies, a factor that can be included in advanced MC models to simulate realistic catalytic environments. researchgate.net

Table 2: Monte Carlo Simulation Parameters for Alloy Surface Studies

ParameterDescriptionRelevance to Pt3V
Ensemble Statistical ensemble used (e.g., Canonical (NVT), Grand Canonical (μVT))Determines which thermodynamic variables are held constant, allowing for the study of segregation at fixed composition or chemical potential. nih.govscielo.org.za
Interaction Model Energy model for atomic interactions (e.g., Cluster Expansion, MEAM)An accurate energy model derived from DFT is crucial for reliable predictions of segregation behavior. researchgate.net
Simulation Temperature The temperature at which the simulation is runAllows for the determination of temperature-dependent surface composition profiles. researchgate.net
System Size The number of atoms or lattice sites in the simulation cellMust be large enough to minimize finite-size effects and accurately represent bulk and surface regions. scielo.org.za

The design of new catalysts is a complex, multidimensional problem. Machine learning (ML) has emerged as a powerful tool to accelerate this process by learning from existing data to predict the properties of new, untested materials. nih.govnih.govresearchgate.net In the context of Pt3V and other alloy catalysts, ML models can be integrated with high-throughput DFT calculations to screen vast compositional and structural spaces efficiently. researchgate.net

The typical workflow involves creating a dataset of known catalysts and their measured or calculated properties (e.g., adsorption energies of reaction intermediates, catalytic activity). youtube.com ML algorithms, such as Gaussian Process Regression (GPR) or neural networks, are then trained on this dataset to find correlations between the material's features (descriptors) and its performance. solidfuturism.com These descriptors can range from simple atomic properties (e.g., electronegativity, d-band center) to more complex structural or electronic features. nih.govnih.gov

Once trained, the ML model can predict the catalytic performance of thousands of candidate alloys, like variations of Pt3V with different dopants or surface structures, in a fraction of the time it would take to perform DFT calculations for each one. solidfuturism.com This allows researchers to focus their experimental and computational efforts on the most promising candidates. For example, ML has been used to accelerate the design of Pt-Co nanoparticles for the oxygen reduction reaction by predicting how alloying with other metals would affect their performance. solidfuturism.com This approach holds significant promise for optimizing Pt3V catalysts by rapidly identifying compositions and structures with enhanced activity and stability. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov

Theoretical Understanding of Pt3V Formation and Stability

The thermodynamic stability of the Pt3V intermetallic compound determines its likelihood of formation and its persistence under operational conditions. Theoretical calculations, primarily using DFT, are essential for quantifying the energetics of formation. The formation energy (or enthalpy) is a key metric, calculated by comparing the total energy of the Pt3V compound to the energies of its constituent elements, platinum and vanadium, in their bulk forms. acs.orgmdpi.com A negative formation energy indicates that the alloy is stable with respect to its elemental components. researchgate.net

For Pt3V, the stability is influenced by several factors including:

Crystal Structure: Pt3V typically crystallizes in the A15 cubic structure. DFT calculations can compare the energies of this and other potential crystal structures to confirm the ground state.

Electronic Factors: The interaction between the d-orbitals of platinum and vanadium plays a crucial role in the bonding and stability of the alloy. The stability of different oxidation states, for instance, can be rationalized by comparing ionization energies. byjus.com

Furthermore, the stability of Pt3V can be affected by its environment. For instance, in an oxidizing environment, a process of surface segregation and oxidation can occur, where vanadium may preferentially move to the surface and form a vanadium oxide layer, creating a Pt-VOx interface. sciopen.com This has been demonstrated as a general strategy for creating Pt-early transition metal oxide interfacial catalysts, which can exhibit enhanced catalytic properties. sciopen.com Theoretical models can predict the thermodynamic driving forces for such transformations by calculating the formation energies of various surface configurations and oxide phases. acs.org

Computational Modeling of Catalytic Reaction Pathways on Pt3V Surfaces

Computational modeling is a powerful tool for elucidating the mechanisms of catalytic reactions at the atomic scale. nih.govwiley-vch.de For a potential catalyst like Pt3V, DFT calculations are used to map out the entire reaction pathway for a specific chemical transformation, such as the oxygen reduction reaction (ORR) or methanol (B129727) oxidation. researchgate.netnih.gov

This process involves several key steps:

Adsorption of Reactants: The binding energies and geometries of reactant molecules on different sites of the Pt3V surface are calculated. A moderate binding energy is often ideal—strong enough to activate the molecule but weak enough to allow products to desorb. nih.gov

Identification of Intermediates and Transition States: The reaction is broken down into a series of elementary steps. For each step, the structures and energies of the initial, intermediate, and final states are calculated. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate between two states—is located using specialized algorithms. arxiv.org

Construction of the Free Energy Diagram: The calculated energies are often converted to free energies by including corrections for zero-point energy, temperature, and entropy. Plotting the free energy of each state along the reaction pathway provides a comprehensive free energy diagram, which visualizes the thermodynamics and kinetics of the entire catalytic cycle. nih.gov

By comparing the activation barriers and reaction energies on Pt3V with those on pure Pt or other catalysts, researchers can predict its catalytic activity and selectivity. researchgate.netresearchgate.net For example, a study on Pt3Os for the ORR calculated the binding energies of intermediates and the energy barriers for different steps, identifying the RDS and ultimately predicting a better performance for the alloy compared to pure Pt. researchgate.net A similar computational approach would be invaluable for assessing the catalytic potential of Pt3V for various important chemical reactions.

Electrocatalytic Applications and Reaction Mechanisms of Pt3v

Oxygen Reduction Reaction (ORR) Catalysis by Pt₃V

In proton exchange membrane fuel cells (PEMFCs), the slow kinetics of the ORR on platinum catalysts is a primary obstacle to achieving higher efficiency and reducing costs. nih.gov Alloying platinum with transition metals like vanadium is a key strategy to enhance catalytic activity and durability. researchgate.netnih.gov

The activation energy required for this critical step on the Pt-skin Pt₃V(111) surface is 0.64 eV, which is notably lower than the 0.72 eV required on a pure Pt(111) surface. nih.govresearchgate.net This lower energy barrier indicates a faster reaction rate and, consequently, a higher catalytic activity for the Pt₃V alloy. nih.gov

The stability of the Pt₃V catalyst is also enhanced. The alloy's negative formation energy (-0.36 eV per atom) and the positive dissolution potential shift of the surface platinum atoms indicate greater thermodynamic stability than pure platinum, both with and without the adsorption of oxygen intermediates. nih.gov This inherent stability suggests that the Pt₃V catalyst is more resistant to degradation under the harsh operating conditions of a fuel cell, leading to a longer operational lifetime. nih.govnih.gov

Catalyst SurfaceRate-Determining StepActivation Energy (Ea)
Pt-skin Pt₃V(111)OH Formation0.64 eV
Pure Pt(111)OH Formation0.72 eV

The enhanced catalytic activity of Pt₃V is fundamentally rooted in the modification of its electronic structure upon alloying. nih.govmdpi.com The interaction between platinum and vanadium atoms alters the electronic properties of the platinum atoms at the surface, which are the active sites for the ORR. nih.govresearchgate.net This phenomenon, often described by the d-band center model, is crucial for catalysis.

DFT studies show that key ORR intermediates, such as atomic oxygen (O), hydroxyl (OH), and hydroperoxyl (OOH), have lower binding energies on the Pt-skin Pt₃V(111) surface compared to a pure Pt(111) surface. nih.govnih.gov Alloying with a transition metal like vanadium shifts the d-band center of platinum downwards, leading to a weaker interaction between the catalyst surface and oxygenated species. mdpi.com An optimal, weakened binding energy is critical: if the binding is too strong, the intermediates remain "stuck" on the surface, poisoning the catalyst and slowing the reaction; if it's too weak, the initial adsorption of oxygen is inefficient. The modified electronic structure of Pt₃V achieves a "just right" binding strength that facilitates the entire reaction sequence, thereby boosting ORR activity. mdpi.comnih.gov This optimization of binding strength is a primary reason for the improved performance and stability of Pt₃V over pure platinum. nih.govnih.gov

Mass transport overpotential, or concentration loss, is a significant factor that limits fuel cell performance, especially at high current densities. unt.edu These losses arise from the depletion of reactants (like oxygen) and the accumulation of products (like water) at the catalyst surface, which occurs when their transport to and from the catalyst layer cannot keep pace with the rate of the electrochemical reaction. unt.edu

While specific studies detailing the mass transport overpotentials for Pt₃V are not prevalent, the principles governing this phenomenon are highly relevant for any high-activity catalyst. The enhanced intrinsic activity of catalysts like Pt₃V means that oxygen is consumed at a much faster rate. mdpi.com If the porous transport layer (PTL) and catalyst layer are not adequately designed, this rapid consumption can lead to severe local oxygen starvation, causing a sharp increase in mass transport overpotential and a drop in cell voltage. escholarship.orgresearchgate.net

Therefore, to fully leverage the high intrinsic activity of a Pt₃V catalyst, the fuel cell electrode architecture must be optimized to facilitate efficient mass transport. nih.gov This involves ensuring the porous structures of the gas diffusion and catalyst layers can support high rates of gas diffusion to the active sites and effective water removal to prevent flooding. unt.edu The boundary between the gas channel and the porous electrode is a critical region where a stagnant gas layer forms, and transport is dominated by diffusion, which is less effective than the convective flow in the channels. unt.edu An advanced catalyst like Pt₃V necessitates an equally advanced electrode design to minimize these transport limitations and realize its full performance potential at high power outputs.

Hydrogen Evolution Reaction (HER) Catalysis by Pt₃V

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water electrolysis, a key process for producing clean hydrogen fuel. rsc.org While platinum is the benchmark catalyst for HER, its high cost drives research into alloys like Pt₃V that can offer comparable or superior performance with improved durability. iaea.orgresearchgate.net

The efficiency of an HER catalyst is strongly dependent on its interaction with hydrogen atoms. According to the Sabatier principle, the ideal catalyst should bind hydrogen strongly enough to facilitate the initial adsorption step (Volmer step) but weakly enough to allow for the easy desorption of hydrogen gas product (Tafel or Heyrovsky steps).

Alloying platinum with an early transition metal like vanadium is a promising strategy to fine-tune this interaction. iaea.org Theoretical calculations demonstrate that the formation of the Pt₃V alloy optimizes the hydrogen adsorption energy. iaea.orgresearchgate.net This optimization means the Pt₃V surface provides a more favorable binding energy for hydrogen intermediates compared to pure platinum, striking a better balance between adsorption and desorption. This tailored electronic environment at the active sites is a key contributor to the alloy's enhanced electrocatalytic activity for the HER. iaea.orgresearchgate.net

Experimental studies have confirmed the beneficial effects of Pt₃V alloy formation on both the speed and robustness of the HER process. A novel Pt₃V alloy, synthesized through a combination of thermal shock and electrochemical activation, has shown exceptional catalytic activity and durability in a 0.5 M H₂SO₄ acidic environment, outperforming the state-of-the-art commercial 20 wt.% Pt/C catalyst. iaea.orgresearchgate.net

This enhanced performance is directly linked to the alloy's structure. Theoretical calculations suggest that the high vacancy formation energy of Pt₃V contributes significantly to its stability. iaea.orgresearchgate.net This structural robustness translates into remarkable durability under demanding operational conditions. In long-term testing, the Pt₃V catalyst was able to maintain its activity without significant decay after 100 hours of continuous operation at a high industrial current density of 500 mA cm⁻². iaea.orgresearchgate.net This combination of superior kinetics and stability makes Pt₃V a highly promising catalyst for large-scale, cost-effective hydrogen production. iaea.org

CatalystTest ConditionDurationResult
a-Pt₃V500 mA cm⁻² in 0.5 M H₂SO₄100 hoursNo evident decay in activity
20 wt.% Pt/C--Surpassed in activity and durability by a-Pt₃V

Methanol (B129727) Oxidation Reaction (MOR) Catalysis by Pt3V

The platinum-vanadium (3/1) intermetallic compound, Pt3V, has emerged as a promising catalyst for the methanol oxidation reaction (MOR), a key process in direct methanol fuel cells (DMFCs). These catalysts have been shown to exhibit enhanced catalytic activity and stability in comparison to pure platinum. researchgate.net The primary challenges in MOR catalysis include the poisoning of the platinum catalyst by strongly adsorbed carbon monoxide (CO) intermediates and the sluggish reaction kinetics. Alloying platinum with other metals, such as vanadium, is a key strategy to mitigate these issues.

Mechanistic Pathways of Methanol Oxidation on Pt3V (CO and Non-CO)

The electro-oxidation of methanol on platinum-based catalysts is understood to proceed through complex reaction pathways, which can be broadly categorized as CO and non-CO pathways. The specific pathway that dominates depends on factors such as the catalyst composition, structure, and the electrode potential.

The non-CO pathway refers to the direct oxidation of methanol to products like formaldehyde (B43269) or formic acid without the formation of a stable CO_ads intermediate. This pathway is generally considered to be faster than the CO pathway. The goal in designing efficient MOR catalysts is often to promote this non-CO pathway or to facilitate the oxidation of any CO that is formed. Theoretical studies on various Pt-based alloys suggest that the reaction can proceed through a series of dehydrogenation steps, for example: CH3OH → CH2OH → CHOH → COH → CO. mdpi.com The relative energy barriers of these steps determine the preferred reaction pathway. On Pt3V, the modified electronic structure due to the presence of vanadium can alter the adsorption energies of the various intermediates, potentially favoring pathways that avoid strong CO binding.

Impact of Pt3V Structure on Intermediate Species Adsorption and Conversion

The geometric and electronic structure of the Pt3V catalyst plays a crucial role in determining its activity and selectivity for the methanol oxidation reaction. The arrangement of platinum and vanadium atoms on the catalyst surface influences the adsorption energies of methanol and its subsequent reaction intermediates.

The addition of a second metal to platinum can enhance catalytic activity by tuning the adsorption energy of intermediates. researchgate.net In the case of Pt3V, the presence of vanadium atoms adjacent to platinum atoms can create bifunctional active sites. The vanadium sites can adsorb oxygen-containing species (like OH_ads) from the electrolyte at lower potentials than pure platinum. These adsorbed oxygenated species can then react with CO adsorbed on neighboring platinum sites, effectively cleaning the catalyst surface and freeing up active sites for further methanol adsorption. This "bifunctional mechanism" is a key principle in the design of CO-tolerant Pt-based alloy catalysts.

Furthermore, the electronic structure of platinum is modified by the presence of vanadium. This "ligand effect" alters the d-band center of the platinum atoms, which in turn weakens the adsorption strength of CO. A weaker Pt-CO bond facilitates the oxidative removal of CO and reduces the poisoning effect. The optimal catalyst will have a balance: the binding of intermediates must be strong enough for the reaction to proceed, but not so strong that the intermediates permanently block the active sites. The specific surface structure and faceting of Pt3V nanoparticles can also expose different arrangements of Pt and V atoms, leading to variations in catalytic performance.

Alkane Dehydrogenation Catalysis by Pt3V

Platinum-based catalysts are widely used in the dehydrogenation of light alkanes to produce valuable olefins. However, these catalysts often suffer from low selectivity and deactivation due to side reactions like cracking and coke formation. acs.orgnih.gov Alloying platinum with other metals is a common strategy to improve catalyst performance.

Propane (B168953) Dehydrogenation: Selectivity Enhancement and Side Reaction Mitigation

In the dehydrogenation of propane to propene, Pt3V alloys have shown potential for improved performance. A major challenge with pure platinum catalysts is their high reactivity, which can lead to deep dehydrogenation and cracking of the desired propene product, resulting in the formation of coke and other unwanted byproducts. acs.org The introduction of vanadium to form a Pt3V alloy helps to mitigate these side reactions.

The addition of a promoter metal like tin to platinum has been shown to improve selectivity by weakening the binding of propene, thus facilitating its desorption before further reactions can occur. acs.org Similarly, the vanadium in Pt3V can passivate the highly reactive sites on the platinum surface that are responsible for the undesired side reactions. By isolating the platinum active sites, the ensemble effect of the alloy can prevent the multiple C-H bond activations that lead to deep dehydrogenation and coking. This results in a higher selectivity towards the desired propene product.

CatalystPropane Conversion (%)Propene Selectivity (%)Reference
PtHighLow acs.org
Pt3SnModerateHigh acs.orgresearchgate.net
Pt3V(Implied) High Activity(Implied) High Selectivity acs.org

This table provides a qualitative comparison based on findings for similar catalyst systems.

Electronic Modification in Pt3V and its Consequences for Hydrocarbon Fragment Binding

The formation of a Pt3V alloy leads to significant electronic modifications of the platinum atoms, which has direct consequences for its catalytic behavior in propane dehydrogenation. acs.org The interaction between platinum and vanadium alters the electronic density of states of the platinum atoms, specifically affecting the d-band center.

This electronic modification, often referred to as the ligand effect, weakens the binding of hydrocarbon fragments, including the desired propene product, to the catalyst surface. On pure platinum, propene can adsorb strongly, leading to further dehydrogenation and eventual coke formation. In the Pt3V alloy, the weaker adsorption of propene facilitates its timely desorption from the surface, thereby increasing the selectivity of the catalyst towards propene. The weaker binding also applies to other hydrocarbon intermediates, which can help to suppress coke-forming side reactions. Therefore, the improved selectivity and stability of Pt3V catalysts in propane dehydrogenation can be attributed to a combination of geometric (ensemble) and electronic (ligand) effects.

Surface and Interfacial Science of Pt3v Intermetallics

Fundamental Principles of Surface and Interface Interactions in Pt-V Systems

The interactions at the surface and interfaces of Platinum-Vanadium (Pt-V) systems are governed by fundamental principles of thermodynamics and materials science. Key phenomena include surface segregation, which is the enrichment of one component at the surface, and the nature of bonding with adsorbates and support materials. The behavior of Pt-V systems is influenced by factors such as surface free energy, atomic size mismatch, and the chemical environment.

In alloys, the chemical composition at the surface can significantly differ from the bulk. This phenomenon, known as surface segregation, is primarily driven by the minimization of surface free energy. rsc.org Generally, the element with the lower surface energy will segregate to the surface. However, other factors such as the chemical potential of the surrounding environment and the presence of adsorbates can strongly influence and even reverse this trend. rsc.org The interaction between the metallic catalyst and the support material is also crucial, as it can modify the electronic properties of the catalyst and influence its activity and stability. nih.govrsc.org

Surface Reconstruction and Segregation Phenomena in Pt3V Alloys

The surface of Pt3V alloys is not static and can undergo reconstruction and segregation, where the atomic arrangement and composition at the surface differ from the bulk. These phenomena are influenced by temperature and the reactive environment.

Theoretical studies based on density functional theory (DFT) have been employed to predict the surface segregation behavior in Pt3M alloys (where M is a transition metal). researchgate.netdaneshyari.com For Pt3V, theoretical calculations have shown a tendency for the segregation of the 3d transition metal, vanadium, to the surface. researchgate.net However, the surface composition is a complex interplay of factors. For instance, in Pt3V(111), the formation of a "Pt-skin" layer, where the outermost layer is composed purely of platinum, has also been reported, particularly when the platinum concentration is slightly above 75%. researchgate.net

Experimental studies have provided further insights. Under oxygen-rich conditions, the Pt3V surface can form a Pt-skin layer. researchgate.net However, as the temperature increases to around 450 K, vanadium atoms tend to segregate to the surface and form oxides. researchgate.net This segregation of vanadium and subsequent oxidation is a critical factor in the stability and reactivity of Pt3V catalysts.

The following table summarizes theoretical and experimental findings on surface segregation in Pt3V alloys.

SystemConditionsObservationReference
Pt3VTheoretical (DFT)Segregation of V to the surface is predicted. researchgate.net
Pt3V(111)TheoreticalFormation of a Pt-skin layer is possible with Pt concentration > 75%. researchgate.net
Pt3VExperimental (Oxygen-rich)Formation of a Pt-skin layer. researchgate.net
Pt3VExperimental (Increasing temperature to 450 K in oxygen)V atoms segregate to the surface and form oxides. researchgate.net

Adsorption and Reactivity Studies on Pt3V Surfaces

The adsorption of reactants and the subsequent surface reactions are central to the catalytic applications of Pt3V. Studies have primarily focused on the oxygen reduction reaction (ORR), a key reaction in fuel cells.

The formation of a Pt-skin on the Pt3V(111) surface has been shown to be beneficial for ORR activity. researchgate.netnih.gov The catalytic enhancement is attributed to the modification of the electronic structure of the surface Pt atoms by the underlying vanadium. nih.gov Density functional theory (DFT) calculations have revealed that the d-band center of the Pt-segregated Pt3V(111) surface is downshifted compared to a pure Pt(111) surface. nih.gov This downshift is believed to weaken the adsorption of oxygenated species, which can enhance the ORR kinetics. nih.gov

The adsorption of carbon monoxide (CO), a common catalyst poison, has been studied on various platinum alloys. nih.govarxiv.orgresearchgate.netwikipedia.orgresearchgate.net While specific studies on CO adsorption on Pt3V are not as prevalent, the principles derived from other Pt alloys are relevant. The interaction of CO with the Pt surface is sensitive to the electronic and geometric structure of the catalyst. The modification of the Pt electronic structure by vanadium in Pt3V is expected to alter the CO adsorption energy.

The table below presents key findings from reactivity studies on Pt3V surfaces.

ReactionSurfaceKey FindingsReference
Oxygen Reduction Reaction (ORR)Pt-skin Pt3V(111)Enhanced catalytic activity compared to pure Pt. researchgate.netnih.gov
Oxygen Reduction Reaction (ORR)Pt-segregated Pt3V(111)Downshift of the Pt d-band center, leading to weaker oxygen adsorption. nih.gov

Interfacial Interactions of Pt3V with Support Materials

In practical catalytic applications, Pt3V nanoparticles are often dispersed on a high-surface-area support material. The interaction between the Pt3V nanoparticles and the support can significantly impact the catalyst's performance, stability, and dispersion.

Carbon-based materials are commonly used as supports for platinum-based catalysts in fuel cells. researchgate.netresearchgate.netresearchgate.net The synthesis of carbon-supported Pt3V nanoparticles has been reported, with these materials showing enhanced catalytic activity and stability for reactions like methanol (B129727) oxidation. nih.govresearchgate.net The support can influence the electronic properties of the Pt3V nanoparticles through charge transfer at the interface. researchgate.net

Oxide supports are another important class of materials for catalytic applications. rsc.orgmpg.deresearchgate.netmdpi.com The interaction between platinum and reducible oxide supports like TiO2 or Fe3O4 can lead to strong metal-support interactions (SMSI), which can encapsulate the metal particles and alter their catalytic properties. mpg.demdpi.com While specific studies on the interaction of Pt3V with various oxide supports are limited, research on mixed V/Cr oxide films on a Pt(111) support indicates a strong coupling and charge transfer between the oxide film and the platinum substrate. acs.org This suggests that the interaction of Pt3V with oxide supports would also involve significant electronic modifications.

The choice of support material can also influence the stability of the catalyst. For instance, conductive metal oxides are being explored as alternative supports to carbon to improve the long-term stability of platinum-based catalysts in fuel cells. mdpi.com

Advanced Materials Applications of Pt3v

Pt3V in High-Temperature Structural Materials Research

The demand for materials capable of withstanding extreme temperatures in industries such as aerospace and power generation has driven research into novel alloy systems. Platinum-group metal (PGM)-based intermetallics, including Pt3V, are being investigated for their potential to meet these demanding requirements.

Platinum-based alloys are recognized for their excellent resistance to oxidation and corrosion at elevated temperatures. researchgate.net The formation of intermetallic compounds, such as those with the L12 crystal structure, can further enhance their mechanical properties at high temperatures. researchgate.net Research into Pt-based superalloys, often hardened by intermetallic precipitates, highlights their potential for use in aggressive environments like the glass industry. researchgate.net The addition of elements like vanadium to platinum-based alloys is a strategy being explored to create materials with superior high-temperature strength and stability. researchgate.net First-principles studies on Pt-based intermetallics of the Pt3M type (where M is a transition metal) indicate that these compounds can stabilize the high-temperature mechanical properties of the alloys. researchgate.net

The crystal structure of an alloy is a critical determinant of its high-temperature performance. For many high-temperature structural materials, the L12 (or γ') phase is desirable due to its ordered nature, which contributes to high strength and creep resistance. researchgate.netresearchgate.net The Pt3V compound exhibits a stable L12 crystal structure at high temperatures, typically above 1000°C. bohrium.comresearchgate.net This cubic, ordered phase is isostructural with Cu3Au. researchgate.net

However, as the temperature decreases to below approximately 900°C, Pt3V undergoes a phase transformation to a D022 structure. bohrium.com Furthermore, research has revealed the existence of a new tetragonal long-period anti-phase boundary structure in Pt3V, which is an intermediate phase between the L12 and D022 structures. bohrium.com This intermediate phase consists of a regular alternation of D022 and L12 unit cells. bohrium.com The stability of the L12 phase at high operational temperatures is crucial, as a transformation to other structures could lead to a degradation of mechanical properties. researchgate.net The ability to stabilize the L12 phase through alloying additions is a key area of research for developing advanced high-temperature materials. researchgate.net

Table 1: Crystallographic Data of Pt3V Phases

PropertyHigh-Temperature PhaseLow-Temperature Phase
Crystal Structure L12D022
Symmetry CubicTetragonal
Space Group Pm-3mI4/mmm
Transformation Temperature > 1000°C (L12)< 900°C (D022)

This table is generated based on data from multiple sources. bohrium.comresearchgate.net

Exploration of Pt3V in Shape Memory Alloy Systems

Shape memory alloys (SMAs) are a class of smart materials that can recover their original shape after being deformed, typically through a temperature change. researchgate.net This property is driven by a reversible martensitic phase transformation. youtube.com While Nickel-Titanium (Ni-Ti) based alloys are the most common SMAs, there is growing interest in developing high-temperature shape memory alloys (HTSMAs) for applications in the automotive and aerospace industries. researchgate.net

Platinum-based alloys are considered promising candidates for HTSMAs. researchgate.net The addition of a third element to a binary alloy system is a common strategy to modify its transformation temperatures and enhance its shape memory properties. researchgate.net Vanadium has been investigated as a ternary addition to platinum-containing SMAs.

For instance, in the Ti-Pt system, which is attractive for high-temperature applications due to its high transformation temperature, the addition of vanadium has been studied. researchgate.net First-principles calculations on Ti-Pt-V alloys have been performed to understand the effect of vanadium on the stability of the parent B2 phase and its elastic properties. researchgate.net Research on Ti-Ni based SMAs has also shown that doping with vanadium can lead to an increase in the reversible strain of the multiple shape memory effect. nih.gov

A broader assessment of platinum-based SMAs has considered various alloying elements, including vanadium, to develop new systems. researchgate.net The focus is often on creating ternary variations of known platinum-based phases like Pt3Al and PtTi. researchgate.net While direct research on a Pt3V-based shape memory alloy is not extensive, the known effects of vanadium in other platinum-containing and titanium-based SMA systems suggest that it could be a valuable alloying element for tuning the properties of new platinum-based SMAs.

Future Research Directions and Perspectives for Pt3v

Addressing Synthetic Challenges for Scalable and Reproducible Pt₃V Production

A significant hurdle in the practical application of Pt₃V catalysts is the development of synthetic methods that are both scalable and highly reproducible. Current laboratory-scale syntheses often result in variations in particle size, composition, and atomic ordering, all of which critically influence catalytic performance. Future research must prioritize the development of robust synthetic protocols that can be translated to industrial-scale production without compromising the material's desired properties.

Key challenges to be addressed include:

Control over Nanoparticle Morphology and Size: The catalytic activity and durability of Pt₃V are strongly dependent on its morphology and size. Synthetic strategies that allow for precise control over these parameters are essential.

Uniform Alloying and Phase Purity: Ensuring a homogeneous distribution of platinum and vanadium atoms to form the desired Pt₃V intermetallic phase is crucial. Incomplete alloying can lead to the presence of less active or unstable phases.

Scalability of Synthesis: Transitioning from milligram-scale laboratory batches to kilogram-scale industrial production presents significant challenges in maintaining consistency and quality control.

Future research should explore a variety of synthetic approaches, including colloidal synthesis, solution-phase methods, and solid-state reactions, with a focus on identifying methods that offer high yield, good reproducibility, and cost-effectiveness. The development of continuous flow synthesis methods could also be a promising avenue for achieving scalable and consistent Pt₃V production.

Advanced Characterization under Operando Conditions for Mechanistic Elucidation

To gain a deeper understanding of how Pt₃V catalysts function in real-world applications, it is imperative to study them under operating conditions. Operando characterization techniques, which allow for the simultaneous measurement of catalytic activity and the physical and chemical state of the catalyst, are crucial for elucidating reaction mechanisms and identifying active sites.

Future research efforts should focus on the application of a suite of advanced operando techniques to study Pt₃V catalysts, including:

Operando X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and local atomic environment of the platinum and vanadium atoms during catalytic reactions.

Operando X-ray Diffraction (XRD): To monitor changes in the crystal structure and phase composition of the Pt₃V catalyst under reaction conditions.

Operando Fourier-Transform Infrared (FTIR) Spectroscopy: To identify and monitor the adsorption and reaction of molecules on the catalyst surface in real-time.

In-situ Electrochemical Scanning Tunneling Microscopy (EC-STM): To visualize the atomic-scale surface structure of Pt₃V electrocatalysts during electrochemical reactions.

By combining the insights gained from these techniques, researchers can build a comprehensive picture of the dynamic changes that occur in Pt₃V catalysts during operation, leading to a more profound understanding of the reaction mechanisms.

Rational Design of Multi-Component and Architecturally Complex Pt₃V-Based Catalysts

The performance of Pt₃V catalysts can be further enhanced through the rational design of multi-component and architecturally complex nanostructures. The introduction of a third metallic element or the creation of sophisticated architectures, such as core-shell or hollow structures, can significantly improve catalytic activity, selectivity, and stability.

Future research should explore the following areas:

Ternary and Quaternary Alloys: Investigating the effect of adding a third or fourth element to the Pt₃V system to tune its electronic and geometric properties.

Core-Shell Nanostructures: Designing catalysts with a Pt₃V core and a thin platinum shell (Pt-skin) to maximize platinum utilization and protect the vanadium from dissolution.

Hollow and Porous Architectures: Creating catalysts with high surface area and improved mass transport properties to enhance catalytic efficiency.

The development of these advanced catalyst designs will require sophisticated synthesis techniques and a thorough understanding of the synergistic effects between the different components.

Deeper Elucidation of Structure-Activity-Stability Relationships in Pt₃V Systems

A fundamental understanding of the relationship between the atomic and electronic structure of Pt₃V and its catalytic activity and stability is essential for the rational design of improved catalysts. While progress has been made, a more detailed and quantitative understanding is still needed.

Key areas for future investigation include:

Surface Composition and Segregation: Understanding how the surface composition of Pt₃V alloys changes under reaction conditions and how this affects catalytic activity.

Role of Defects and Strain: Investigating the influence of surface defects, such as vacancies and steps, and lattice strain on the catalytic properties of Pt₃V.

Degradation Mechanisms: Elucidating the mechanisms by which Pt₃V catalysts degrade over time, including vanadium dissolution and particle agglomeration, in order to develop strategies to improve their long-term stability.

Theoretical calculations, such as density functional theory (DFT), will play a crucial role in complementing experimental studies to provide a deeper insight into these structure-property relationships.

Integration of Machine Learning and Artificial Intelligence in Pt₃V Materials Discovery and Optimization

The vast parameter space associated with the design of multi-component and architecturally complex Pt₃V-based catalysts makes a purely experimental approach time-consuming and inefficient. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and optimization of new Pt₃V materials.

Future research should leverage ML and AI for:

High-Throughput Screening: Using computational screening, guided by ML models, to rapidly identify promising new catalyst compositions and structures from a large number of candidates.

Predictive Modeling: Developing ML models that can accurately predict the catalytic activity and stability of Pt₃V-based materials based on their structural and compositional features.

Experimental Design: Employing AI algorithms to design experiments more efficiently, focusing on the most informative regions of the parameter space.

By integrating these computational approaches with experimental synthesis and characterization, the development cycle for new and improved Pt₃V catalysts can be significantly shortened, paving the way for their rapid implementation in various technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.